molecular formula C17H27N3O2 B11806989 tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11806989
M. Wt: 305.4 g/mol
InChI Key: PQJHBAMRBNIOEK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H27N3O2 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its binding affinity and interaction with proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 2-[6-(propylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-5-10-18-15-9-8-13(12-19-15)14-7-6-11-20(14)16(21)22-17(2,3)4/h8-9,12,14H,5-7,10-11H2,1-4H3,(H,18,19)

InChI Key

PQJHBAMRBNIOEK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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